molecular formula C7H12N2S B060812 (S,S)-Octahydro-benzoimidazole-2-thione CAS No. 185546-54-7

(S,S)-Octahydro-benzoimidazole-2-thione

Cat. No. B060812
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-ZBHICJROSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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properties

IUPAC Name

(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFNNKRGLROQV-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2[C@H](C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590056
Record name (3aS)-Octahydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-Octahydro-benzoimidazole-2-thione

CAS RN

185546-54-7
Record name (3aS)-Octahydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 67 g. of carbon disulfide in 300 ml. of ethanol is added dropwise with stirring a solution of 100 g. of 1,2-diaminocyclohexane in 100 ml. of ethanol. The resulting solution is stirred one-half hour after addition; liquid eliminated and the residue dissolved in 300 ml. of water and heated at reflux for 18 hours. The precipitate which forms on cooling is filtered off, washed with water and then with ether and dried under reduced pressure to obtain 3a,4,5,6,7,7a-hexahydro-2-benzimidazolin-thione, m.p. 170°C.
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